molecular formula C34H43N5 B10791728 N'-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine

N'-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine

Cat. No.: B10791728
M. Wt: 521.7 g/mol
InChI Key: DYIUVKGLWBPAQY-UHFFFAOYSA-N
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Description

N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine is a complex organic compound that belongs to the class of acridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine involves multiple steps. The initial step typically includes the preparation of 1,2,3,4-tetrahydroacridine derivatives, which are then subjected to methylation and subsequent amination reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted acridine compounds .

Scientific Research Applications

N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine involves its interaction with acetylcholinesterase (AChE). By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N-{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}-1,4-butanediamine is unique due to its dual acridine structure, which may offer enhanced binding affinity and selectivity towards AChE compared to other inhibitors. This structural feature potentially provides a broader spectrum of biological activity and improved therapeutic efficacy .

Properties

Molecular Formula

C34H43N5

Molecular Weight

521.7 g/mol

IUPAC Name

N'-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine

InChI

InChI=1S/C34H43N5/c1-39(24-12-22-36-34-27-15-4-8-19-31(27)38-32-20-9-5-16-28(32)34)23-11-10-21-35-33-25-13-2-6-17-29(25)37-30-18-7-3-14-26(30)33/h2,4,6,8,13,15,17,19H,3,5,7,9-12,14,16,18,20-24H2,1H3,(H,35,37)(H,36,38)

InChI Key

DYIUVKGLWBPAQY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCNC1=C2CCCCC2=NC3=CC=CC=C31)CCCNC4=C5CCCCC5=NC6=CC=CC=C64

Origin of Product

United States

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